molecular formula C23H32ClN3O6 B12340114 Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12340114
M. Wt: 482.0 g/mol
InChI Key: CMJMFGWMGFKEFU-UHFFFAOYSA-N
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Description

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including aminoethoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: The aminoethoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to various reduced forms of the original compound.

Scientific Research Applications

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s interactions with biological molecules make it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in cardiovascular and neurological research.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, in pharmacological applications, it may interact with ion channels or receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aminoethoxy and chlorophenyl groups differentiates it from other dihydropyridine derivatives, potentially leading to unique pharmacological and chemical behaviors.

Properties

Molecular Formula

C23H32ClN3O6

Molecular Weight

482.0 g/mol

IUPAC Name

diethyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H32ClN3O6/c1-3-32-22(28)20-17(13-30-11-9-25)27-18(14-31-12-10-26)21(23(29)33-4-2)19(20)15-7-5-6-8-16(15)24/h5-8,19,27H,3-4,9-14,25-26H2,1-2H3

InChI Key

CMJMFGWMGFKEFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)COCCN

Origin of Product

United States

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